molecular formula C18H34O2<br>C8H17CH=CH(CH2)7COOH<br>C18H34O2 B191154 Elaidic acid CAS No. 112-79-8

Elaidic acid

Cat. No.: B191154
CAS No.: 112-79-8
M. Wt: 282.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-MDZDMXLPSA-N
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Description

Elaidic acid is a trans unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is specifically known as trans-9-octadecenoic acid. This compound is the trans isomer of oleic acid and is commonly found in hydrogenated vegetable oils. This compound is a colorless oily solid and is one of the major trans fats implicated in heart disease due to its presence in industrially processed foods .

Scientific Research Applications

Elaidic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Elaidic acid’s primary target is the long-chain acyl-CoA synthetase 5 (ACSL5) . ACSL5 is an enzyme that catalyzes the conversion of long-chain fatty acids (LCFAs) into their active CoA derivatives . This process is crucial for the metabolism of LCFAs and plays a significant role in tumor growth and immune response .

Mode of Action

This compound interacts with its target, ACSL5, to promote the expression of MHC-I molecules in tumor cells . This interaction enhances the antigen presentation, thereby boosting the cytotoxic effect of CD8+ T cells .

Biochemical Pathways

The interaction of this compound with ACSL5 affects the LCFA metabolism pathway . Specifically, it promotes the metabolism of this compound via ACSL5, which in turn enhances the expression of MHC-I molecules in tumor cells and boosts the antigen presentation . This process ultimately strengthens the cytotoxic effect of CD8+ T cells .

Pharmacokinetics

It’s known that this compound is a lipophilic compound, suggesting that it may have good bioavailability .

Result of Action

The result of this compound’s action is the enhanced cytotoxic effect of CD8+ T cells on tumor cells . This is achieved through the increased expression of MHC-I molecules in tumor cells, which boosts antigen presentation . Consequently, this can lead to the suppression of tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the diet can directly suppress tumor growth . Moreover, the plasma level of this compound in patients has been suggested as a potential indicator for predicting immune response .

Safety and Hazards

Elaidic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Elaidic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been reported that this compound can induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the growth, survival, and invasion of colorectal cancer cell lines . Moreover, it has been found to induce intestinal barrier damage, leading to gut-liver axis derangement and triggering NLRP3 inflammasome formation in the liver of SD rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway . This results in NLRP3 inflammasome formation, and eventually increases the release of inflammatory factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found that this compound can promote tumoral antigen presentation and its dietary supplementation improves cancer immunotherapy . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that dietary supplementation of this compound can directly inhibit tumor growth in mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a potential substrate of ACSL5, a key enzyme in the metabolism of long-chain fatty acids (LCFAs) . The metabolism of this compound by ACSL5 can modulate the antitumor immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidic acid can be synthesized through the isomerization of oleic acid. The process involves the use of nitrogen oxides as catalysts. A typical procedure includes heating a mixture of oleic acid and a solution of sodium nitrite in water to 58-62°C, followed by the addition of a concentrated nitric acid and water mixture .

Industrial Production Methods: Industrially, this compound is produced during the partial hydrogenation of polyunsaturated fatty acids found in vegetable oils. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a metal catalyst, such as nickel, under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized fatty acids.

    Reduction: Stearic acid.

    Esterification: Methyl elaidate.

Comparison with Similar Compounds

Elaidic acid’s unique trans configuration and its industrial relevance make it a significant compound in both scientific research and industrial applications.

Properties

IUPAC Name

(E)-octadec-9-enoic acid
Source PubChem
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+
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InChI Key

ZQPPMHVWECSIRJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O
Source PubChem
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Molecular Formula

C18H34O2
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DSSTOX Substance ID

DTXSID8058619
Record name (E)-9-Octadecenoic acid
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Molecular Weight

282.5 g/mol
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Physical Description

White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid
Record name Elaidic acid
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CAS No.

112-79-8, 2027-47-6, 112-80-1
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Record name 9-Octadecenoic acid
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Record name (E)-9-Octadecenoic acid
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Record name ELAIDIC ACID
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Record name Elaidic acid
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Melting Point

42 - 44 °C
Record name Oleic Acid
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Record name Elaidic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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